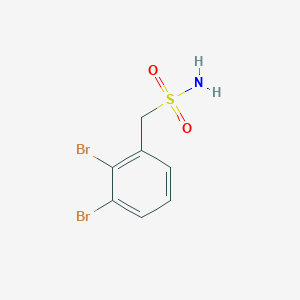

![molecular formula C10H14N2O2 B2680151 N-[3-(aminomethyl)phenyl]-2-methoxyacetamide CAS No. 926268-80-6](/img/structure/B2680151.png)

N-[3-(aminomethyl)phenyl]-2-methoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

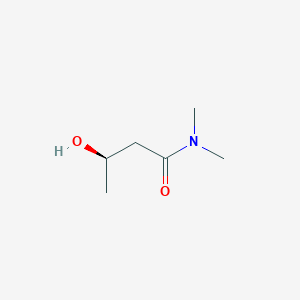

“N-[3-(aminomethyl)phenyl]-2-methoxyacetamide” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14N2O2/c1-14-7-10(13)12-9-4-2-3-8(5-9)6-11/h2-5H,6-7,11H2,1H3,(H,12,13) . This indicates that the compound has a methoxy group (-OCH3) and an acetamide group (-NHCOCH3) attached to a phenyl ring. The phenyl ring also has an aminomethyl group (-CH2NH2) attached to it.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Amidantel: A Potent Anthelminthic

- Application : Amidantel, a derivative of N-[3-(aminomethyl)phenyl]-2-methoxyacetamide, is recognized for its broad spectrum anthelminthic properties, showing activity against nematodes, filariae, and cestodes in animals.

- Research : A study by Wollweber et al. (1979) highlights its efficacy in dogs against hookworms and large roundworms, noting its good tolerance in animals without teratogenic effects (Wollweber et al., 1979).

Anticonvulsant Activity of Functionalized Derivatives

- Application : Derivatives of this compound have been reported to possess potent anticonvulsant activities.

- Research : Kohn et al. (1991) studied various alpha-heteroatom substituted derivatives, finding compounds like (R,S)-2-acetamido-N-benzyl-2-(methoxyamino)acetamide to be highly effective in seizure control in mice, comparable to phenytoin (Kohn et al., 1991).

Chemoselective Acetylation in Drug Synthesis

- Application : The chemoselective acetylation of amino groups in derivatives of this compound is crucial in the synthesis of specific drugs, including antimalarials.

- Research : Magadum and Yadav (2018) demonstrated the use of Novozym 435 as a catalyst in this process, optimizing various parameters for effective synthesis (Magadum & Yadav, 2018).

Applications in Agricultural Chemistry

- Application : Chloroacetamide herbicides, structurally related to this compound, are extensively used in agriculture.

- Research : Coleman et al. (2000) explored the comparative metabolism of these herbicides in human and rat liver microsomes, illuminating the metabolic pathways and potential risks (Coleman et al., 2000).

Synthesis and Pharmacological Assessment of Derivatives

- Application : Derivatives of this compound have been synthesized for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties.

- Research : Rani et al. (2016) synthesized a series of these derivatives, demonstrating their potential as therapeutic agents (Rani et al., 2016).

Amidation and Amidohydroxylation in Organic Synthesis

- Application : The compound is used in the generation of stabilized N-acylnitrenium intermediates for organic synthesis processes.

- Research : Serna et al. (2004) showed that these intermediates can be intramolecularly trapped to produce various organic compounds (Serna et al., 2004).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[3-(aminomethyl)phenyl]-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-7-10(13)12-9-4-2-3-8(5-9)6-11/h2-5H,6-7,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELYYDIAMIVAAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC(=C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide](/img/structure/B2680070.png)

![4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2680073.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2680075.png)

![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680084.png)

![(2Z)-6-Butoxy-2-[(2E,4E,6E)-7-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2680085.png)